molecular formula C16H11ClN2O2S B2879315 (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956387-15-8

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2879315
CAS No.: 956387-15-8
M. Wt: 330.79
InChI Key: FIFNKYABEMUIAF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 956387-15-8) is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C16H11ClN2O2S and a molecular weight of 330.79 g/mol . This molecule is a derivative incorporating a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The structure is further functionalized with a chlorothiophene group and an (E)-configured acrylic acid side chain, which can serve as a versatile building block for further chemical synthesis or as a potential pharmacophore in biological studies. Heterocyclic compounds containing both pyrazole and thiophene moieties are of significant interest in modern drug discovery . Pyrazole derivatives, in particular, have been extensively reported to exhibit a wide spectrum of biological activities, including analgesic, anticancer, antifungal, anti-inflammatory, and antimicrobial properties . The structural features of this compound make it a valuable intermediate for researchers investigating new active substances in these fields. The product is offered with a guaranteed purity of 95% and should be stored at room temperature . It is available in various quantities to meet your specific research needs. This product is intended for laboratory research use only and is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-14-8-7-13(22-14)16-11(6-9-15(20)21)10-19(18-16)12-4-2-1-3-5-12/h1-10H,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFNKYABEMUIAF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the propenoic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound A is distinguished by the 5-chlorothiophen-2-yl group at position 3. Key comparisons with analogs include:

Table 1: Substituent Variations and Properties
Compound Name R3 (Pyrazole) R1 (Pyrazole) Molecular Weight (g/mol) Purity/Yield Key Features
Compound A (Target) 5-chlorothiophen-2-yl Phenyl 344.79* Discontinued Thiophene enhances π-π interactions; Cl improves lipophilicity.
(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Pyridin-3-yl Phenyl 291.29 24–88% yield Pyridine increases polarity; potential for hydrogen bonding.
(2E)-3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid CH3 4-fluorophenyl 280.68 N/A Fluorine enhances electronegativity; methyl group increases steric bulk.
(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CH3 4-methylbenzyl 290.74 95% purity Benzyl substitution improves membrane permeability.

*Molecular weight calculated based on formula C16H11ClN2O2S.

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl in ) reduce rotational freedom but may hinder target binding.

Heterocyclic Replacements

Replacing the thiophene ring in Compound A with other heterocycles alters electronic and steric profiles:

Table 2: Heterocyclic Modifications
Compound Name Heterocycle at R3 Molecular Formula Key Properties
Compound A 5-chlorothiophen-2-yl C16H11ClN2O2S High lipophilicity; sulfur participates in van der Waals interactions.
(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 4-fluorophenyl C18H13FN2O2 Fluorine increases electronegativity, potentially enhancing hydrogen bonding.
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 4-methoxyphenyl C19H16N2O3 Methoxy group improves solubility but reduces metabolic stability.

Key Observations :

  • Thiophene vs. Phenyl : Thiophene’s smaller size and sulfur atom may improve π-stacking compared to bulkier phenyl groups .
  • Electron-Donating Groups : Methoxy substituents (e.g., ) increase solubility but are prone to oxidative metabolism.

Biological Activity

The compound (2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a derivative of pyrazole and thiophene, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under basic conditions. The compound's structure features a conjugated system that may enhance its biological activity through improved interaction with biological targets.

Table 1: Structural Data

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂OS
Molecular Weight254.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains:

  • Gram-negative bacteria : Effective against Escherichia coli and Proteus mirabilis.
  • Gram-positive bacteria : Showed activity against Staphylococcus aureus and Bacillus subtilis.

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest a promising profile for further development as antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies indicate that it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. The predictive analysis shows high potential for anti-inflammatory activity based on its structural features .

Anticancer Activity

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cell lines. The compound's ability to interact with specific receptors involved in cell growth regulation suggests potential as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, although specific mechanisms are still under investigation .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Antimicrobial Study : A study evaluated a series of pyrazole derivatives for their antibacterial activity using the well diffusion method, showing that modifications at specific positions significantly enhance their activity against resistant strains .
  • Anti-inflammatory Evaluation : Another research focused on the synthesis of thiazole-pyrazole hybrids demonstrated substantial anti-inflammatory effects, correlating with the presence of electron-withdrawing groups like chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.